molecular formula C4H9ClF2N2 B15149074 4,4-Difluoropyrrolidin-3-amine hydrochloride

4,4-Difluoropyrrolidin-3-amine hydrochloride

Cat. No.: B15149074
M. Wt: 158.58 g/mol
InChI Key: OHVRUSXHQUQQGV-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and an amine group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidin-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms at the 4-position of the pyrrolidine ring. This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine sources under controlled conditions.

    Amination: Introduction of the amine group at the 3-position. This can be achieved through various methods, including nucleophilic substitution reactions using amine sources like ammonia or primary amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the fluorine or amine groups.

    Substitution: The fluorine atoms or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4-Difluoropyrrolidin-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyrrolidine: A related compound with a single fluorine atom at the 4-position.

    3-Aminopyrrolidine: A compound with an amine group at the 3-position but without fluorine atoms.

    4,4-Difluoropiperidine: A similar compound with a six-membered ring instead of a five-membered pyrrolidine ring.

Uniqueness

4,4-Difluoropyrrolidin-3-amine hydrochloride is unique due to the presence of two fluorine atoms at the 4-position and an amine group at the 3-position. This specific arrangement imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C4H9ClF2N2

Molecular Weight

158.58 g/mol

IUPAC Name

4,4-difluoropyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C4H8F2N2.ClH/c5-4(6)2-8-1-3(4)7;/h3,8H,1-2,7H2;1H

InChI Key

OHVRUSXHQUQQGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)N.Cl

Origin of Product

United States

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